1-Chloro-1,2-dimethylsilolane
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Overview
Description
1-Chloro-1,2-dimethylsilolane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to a chlorine atom and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1,2-dimethylsilolane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with a suitable reagent under controlled conditions. For instance, the reaction of dimethylchlorosilane with a chlorinating agent such as thionyl chloride (SOCl2) can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,2-dimethylsilolane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction Reactions: Reduction of this compound can yield silanes with different substituents.
Common Reagents and Conditions
Substitution: Common reagents include alkyl or aryl halides, which react under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to achieve the desired reduction.
Major Products
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, which have applications in different fields such as materials science and organic synthesis.
Scientific Research Applications
1-Chloro-1,2-dimethylsilolane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be utilized in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and medical devices.
Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1-Chloro-1,2-dimethylsilolane involves its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bond is relatively reactive, allowing for substitution reactions to occur readily. The compound can also participate in oxidation and reduction reactions, leading to the formation of different silicon-containing products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Dimethylchlorosilane: Similar in structure but lacks the additional methyl group on the silicon atom.
Trimethylchlorosilane: Contains three methyl groups bonded to the silicon atom.
Methyltrichlorosilane: Has three chlorine atoms bonded to the silicon atom.
Uniqueness
1-Chloro-1,2-dimethylsilolane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorosilanes. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
55909-50-7 |
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Molecular Formula |
C6H13ClSi |
Molecular Weight |
148.70 g/mol |
IUPAC Name |
1-chloro-1,2-dimethylsilolane |
InChI |
InChI=1S/C6H13ClSi/c1-6-4-3-5-8(6,2)7/h6H,3-5H2,1-2H3 |
InChI Key |
WFDDJSQRSRZRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC[Si]1(C)Cl |
Origin of Product |
United States |
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